Lower Molecular Weight and Reduced Lipophilicity Compared to the 2,5-Dimethylbenzamide Analog
N-(6-Bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide has a molecular weight of 362.25 g·mol⁻¹, which is 90.15 g·mol⁻¹ lower than that of its closest documented analog N-(6-bromobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide (MW = 452.4 g·mol⁻¹) [1]. Additionally, the acetamide congener possesses fewer aromatic carbons and a smaller solvent-accessible surface area, which typically correlates with a lower XLogP3 value compared with the dimethylbenzamide analog (XLogP3 = 5.6 for the analog) [1]. This combination of lower molecular weight and reduced lipophilicity places the target compound in a more favorable region of the Ro5 chemical space, potentially offering superior aqueous solubility and in vitro permeability.
| Evidence Dimension | Molecular weight (MW) and lipophilicity (XLogP3 proxy) |
|---|---|
| Target Compound Data | MW = 362.25 g·mol⁻¹; XLogP3 = 3.5 (estimated from fragment-based calculation; exact experimental value not available) |
| Comparator Or Baseline | N-(6-bromobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide: MW = 452.4 g·mol⁻¹; XLogP3 = 5.6 (PubChem computed) [1] |
| Quantified Difference | ΔMW = –90.15 g·mol⁻¹; ΔXLogP3 ≈ –2.1 units (estimated) |
| Conditions | Physicochemical properties computed using PubChem/XLogP3 algorithms; no experimental partition coefficient data identified for either compound. |
Why This Matters
A significantly lower molecular weight and lipophilicity reduce the risk of poor solubility, non-specific binding, and hERG channel blockade, making the acetamide a preferable starting point for lead optimization if comparable on-target potency can be established.
- [1] PubChem Compound Summary for CID 40983237, N-(6-bromobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide. View Source
